molecular formula C12H17NO2 B5781235 N-(2-methylpropyl)-2-phenoxyacetamide

N-(2-methylpropyl)-2-phenoxyacetamide

Cat. No.: B5781235
M. Wt: 207.27 g/mol
InChI Key: QGBJXQHNVQLWEB-UHFFFAOYSA-N
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Description

N-(2-methylpropyl)-2-phenoxyacetamide: is an organic compound belonging to the amide family It is characterized by the presence of a phenoxy group attached to an acetamide moiety, with an additional 2-methylpropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylpropyl)-2-phenoxyacetamide typically involves the reaction of 2-phenoxyacetic acid with 2-methylpropylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-methylpropyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form phenolic derivatives.

    Reduction: The amide group can be reduced to form corresponding amines.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products:

    Oxidation: Formation of phenolic compounds.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

Chemistry: N-(2-methylpropyl)-2-phenoxyacetamide is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.

Medicine: this compound is investigated for its potential therapeutic applications. It may act as an inhibitor of specific enzymes or receptors, contributing to the treatment of diseases such as cancer or infectious diseases.

Industry: This compound is used in the production of specialty chemicals, including agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    N-(2-methylpropyl)acetamide: Similar structure but lacks the phenoxy group.

    2-phenoxyacetamide: Similar structure but lacks the 2-methylpropyl substituent.

    N-isobutylacetamide: Similar structure but lacks the phenoxy group.

Uniqueness: N-(2-methylpropyl)-2-phenoxyacetamide is unique due to the presence of both the phenoxy group and the 2-methylpropyl substituent. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(2-methylpropyl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-10(2)8-13-12(14)9-15-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBJXQHNVQLWEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)COC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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